N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941897-91-2
VCID: VC6279263
InChI: InChI=1S/C19H19FN4O2S/c1-11-21-17-18(27-11)16(12-6-8-13(20)9-7-12)23-24(19(17)26)10-15(25)22-14-4-2-3-5-14/h6-9,14H,2-5,10H2,1H3,(H,22,25)
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F
Molecular Formula: C19H19FN4O2S
Molecular Weight: 386.45

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 941897-91-2

Cat. No.: VC6279263

Molecular Formula: C19H19FN4O2S

Molecular Weight: 386.45

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 941897-91-2

Specification

CAS No. 941897-91-2
Molecular Formula C19H19FN4O2S
Molecular Weight 386.45
IUPAC Name N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Standard InChI InChI=1S/C19H19FN4O2S/c1-11-21-17-18(27-11)16(12-6-8-13(20)9-7-12)23-24(19(17)26)10-15(25)22-14-4-2-3-5-14/h6-9,14H,2-5,10H2,1H3,(H,22,25)
Standard InChI Key LXFZZSORVFAIPO-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1, thiazolo[4,5-d]pyridazin-5-yl]acetamide, reflects its intricate framework. Key structural components include:

  • Thiazolo[4,5-d]pyridazine core: A bicyclic system combining thiazole and pyridazine rings, known for electronic richness and hydrogen-bonding capabilities.

  • 4-Fluorophenyl moiety: Enhances lipophilicity and metabolic stability, common in CNS-targeting agents .

  • Cyclopentyl acetamide side chain: Introduces conformational rigidity, potentially improving receptor binding selectivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉FN₄O₂S
Molecular Weight386.45 g/mol
IUPAC NameSee above
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F
InChI KeyLXFZZSORVFAIPO-UHFFFAOYSA-N

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically beginning with the construction of the thiazolo[4,5-d]pyridazine core. Key steps include:

  • Condensation: Reaction of 4-fluorophenylacetic acid derivatives with thiourea to form the thiazole ring.

  • Cyclization: Intramolecular cyclization under acidic conditions to yield the pyridazine moiety.

  • Side-chain incorporation: Amidation of the cyclopentyl group via coupling reagents like HATU or EDCI.
    Industrial-scale production may employ continuous flow reactors to enhance yield (reported >75%) and reduce byproducts.

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The thiazolo[4,5-d]pyridazine core exhibits affinity for enzymes and receptors implicated in disease pathways. For instance:

  • Antimicrobial activity: Analogous compounds inhibit bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA replication.

  • Anticancer potential: Structural analogs interfere with kinase signaling (e.g., EGFR, VEGFR), inducing apoptosis in vitro.

Comparative Analysis with Analogues

Cyclopentyl vs. Cyclohexyl Derivatives

Replacing the cyclopentyl group with cyclohexyl (as in CID 16906262 ) alters pharmacokinetics:

  • Lipophilicity: Cyclohexyl increases logP by 0.3, potentially improving membrane permeability .

  • Solubility: Cyclopentyl derivatives show marginally better aqueous solubility (estimated 0.12 mg/mL vs. 0.09 mg/mL) .

Table 2: Comparative Properties of Cycloalkyl Analogues

PropertyCyclopentyl Derivative (CID 16906261)Cyclohexyl Derivative (CID 16906262)
Molecular Weight386.45 g/mol400.50 g/mol
logP (Predicted)2.83.1
Aqueous Solubility0.12 mg/mL0.09 mg/mL
Synthetic Yield78%72%

Research Gaps and Future Directions

Despite promising attributes, critical data gaps remain:

  • In vivo pharmacokinetics: Absorption, distribution, and excretion profiles are unreported.

  • Toxicity: No acute or chronic toxicity studies available.

  • Target validation: Specific molecular targets (e.g., kinases, GPCRs) require identification via proteomic screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator